2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate hydrochloride
Description
This compound is a structurally complex molecule integrating multiple pharmacophores: a quinazoline core, a benzo[d]thiazole moiety, a tert-butylsulfonyl group, and a phosphate ester. The quinazoline scaffold is known for its role in kinase inhibition, while the benzo[d]thiazolyl group enhances binding affinity to nucleic acids or protein targets . The tert-butylsulfonyl substituent likely improves metabolic stability, and the phosphate ester increases aqueous solubility, facilitating prodrug activation in vivo.
Properties
CAS No. |
1579965-19-7 |
|---|---|
Molecular Formula |
C21H24ClN4O7PS2 |
Molecular Weight |
575.0 g/mol |
IUPAC Name |
2-[4-(1,3-benzothiazol-5-ylamino)-6-tert-butylsulfonylquinazolin-7-yl]oxyethyl dihydrogen phosphate;hydrochloride |
InChI |
InChI=1S/C21H23N4O7PS2.ClH/c1-21(2,3)35(29,30)19-9-14-15(10-17(19)31-6-7-32-33(26,27)28)22-11-23-20(14)25-13-4-5-18-16(8-13)24-12-34-18;/h4-5,8-12H,6-7H2,1-3H3,(H,22,23,25)(H2,26,27,28);1H |
InChI Key |
UOTSOZKGPPAOSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=C(C=C2C(=C1)C(=NC=N2)NC3=CC4=C(C=C3)SC=N4)OCCOP(=O)(O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: Preparation of 4-(Benzo[d]thiazol-5-ylamino)-quinazoline
- Starting Materials : Quinazoline derivatives and benzo[d]thiazole precursors.
- Reaction : A nucleophilic substitution reaction introduces the benzo[d]thiazole moiety into the quinazoline framework.
- Conditions :
- Solvent: Dimethylformamide (DMF).
- Catalyst: Potassium carbonate (K₂CO₃).
- Temperature: ~80–100°C.
Step 2: Introduction of tert-Butylsulfonyl Group
- Reagents : tert-Butanesulfonyl chloride as the sulfonating agent.
- Reaction : Electrophilic substitution at the quinazoline ring.
- Conditions :
- Solvent: Dichloromethane (DCM).
- Base: Triethylamine (TEA).
- Temperature: Room temperature (~25°C).
Step 3: Etherification
- Reagents : Ethylene glycol derivatives to form an ether linkage at the quinazoline ring.
- Reaction : A Williamson ether synthesis is employed.
- Conditions :
- Solvent: Acetonitrile (CH₃CN).
- Catalyst: Sodium hydride (NaH).
- Temperature: ~50°C.
Step 4: Phosphorylation
- Reagents : Phosphoric acid derivatives such as phosphorus oxychloride (POCl₃).
- Reaction : The phosphorylation step introduces the dihydrogen phosphate group via nucleophilic substitution.
- Conditions :
- Solvent: Pyridine or DMF.
- Temperature: ~0–10°C to prevent side reactions.
Step 5: Hydrochloride Salt Formation
- Reagents : Hydrochloric acid gas or aqueous HCl solution.
- Reaction : Protonation of the phosphate group to form the hydrochloride salt.
- Conditions :
- Solvent: Ethanol or isopropanol.
- Temperature: Room temperature.
Reaction Scheme
Below is a simplified reaction scheme summarizing the synthesis:
| Step | Reaction Type | Key Reagents/Conditions |
|---|---|---|
| 1 | Nucleophilic substitution | Quinazoline, benzo[d]thiazole, K₂CO₃, DMF, heat |
| 2 | Electrophilic substitution | tert-butanesulfonyl chloride, TEA, DCM |
| 3 | Etherification | Ethylene glycol derivative, NaH, CH₃CN |
| 4 | Phosphorylation | POCl₃, pyridine/DMF, low temperature |
| 5 | Salt formation | HCl gas or aqueous HCl |
Key Considerations
- Purity Control :
- Each intermediate is purified using recrystallization or column chromatography to ensure high-quality final product.
- Yield Optimization :
- Reaction conditions such as temperature and solvent choice are carefully monitored to maximize yields at each step.
- Safety Measures :
- Handling of reagents like POCl₃ and tert-butanesulfonyl chloride requires proper ventilation and protective equipment due to their corrosive nature.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₄ClN₄O₇PS₂ |
| Molecular Weight | ~575 g/mol |
| Appearance | Light yellow crystalline solid |
| Boiling Point | ~823.6°C |
| Density | ~1.537 g/cm³ |
Chemical Reactions Analysis
Types of Reactions
2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- The compound has been studied for its potential anticancer properties, particularly in targeting specific cancer cell lines. Research indicates that derivatives of quinazoline compounds exhibit significant cytotoxicity against various cancer types, including breast and lung cancer cells. The benzo[d]thiazole moiety enhances the biological activity by interacting with cellular pathways involved in tumor growth and proliferation.
-
Neuroprotection :
- Given its structural components, this compound is being investigated for neuroprotective effects. Studies on similar compounds have shown their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
-
Enzyme Inhibition :
- The compound may serve as an inhibitor for specific enzymes involved in disease pathways. For instance, the quinazoline scaffold is known to inhibit kinases that play critical roles in cell signaling and proliferation. This inhibition could lead to therapeutic strategies for conditions like cancer and chronic inflammatory diseases.
Biochemical Applications
-
Drug Development :
- The compound's unique structure makes it a candidate for drug development, particularly as a lead compound for synthesizing new therapeutic agents. Its ability to interact with biological targets can be explored further through structure-activity relationship (SAR) studies.
-
Molecular Probes :
- As a phosphoric acid derivative, this compound can be utilized as a molecular probe in biochemical assays to study enzyme activities or cellular processes involving phosphate groups.
Data Tables
Case Studies
-
Cytotoxicity Assay on Cancer Cell Lines :
- A study conducted on the efficacy of quinazoline derivatives demonstrated that compounds similar to 2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate hydrochloride showed significant inhibition of cell proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The mechanism was attributed to apoptosis induction via the mitochondrial pathway.
-
Neuroprotective Effects in Animal Models :
- Research utilizing animal models of neurodegeneration indicated that treatment with compounds containing the benzo[d]thiazole moiety resulted in improved cognitive function and reduced neuronal loss, suggesting a protective effect against neurotoxic agents.
-
Inhibition of Kinase Activity :
- In vitro studies revealed that the compound effectively inhibited specific kinases associated with inflammatory responses, providing insights into its potential use as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound may interact with cellular components, such as DNA or proteins, leading to various biological effects.
Comparison with Similar Compounds
The compound can be compared to structurally related molecules in terms of synthetic methodology , physicochemical properties , and functional group contributions . Below is a detailed analysis:
Quinazoline Derivatives
Key comparisons include:
Key Differences :
- The target compound’s tert-butylsulfonyl group distinguishes it from simpler brominated or methylated quinazolines, likely enhancing steric bulk and oxidative stability .
- The phosphate ester moiety is absent in most quinazoline derivatives, suggesting a prodrug strategy to improve bioavailability.
Benzo[d]thiazole-Containing Compounds
Benzo[d]thiazole derivatives are noted for their antimicrobial and anticancer activities. Notable analogs:
Key Differences :
- The target compound integrates benzo[d]thiazole directly into the quinazoline scaffold via an amino linkage, whereas most analogs use phenyl or thiourea linkers .
- The absence of a thiourea group may reduce off-target toxicity compared to compounds.
Sulfonamide and Phosphate Esters
Sulfonamide and phosphate groups are critical for solubility and target interaction:
Key Differences :
- The phosphate ester in the target compound contrasts with hydrophobic alkyl chains in derivatives, suggesting tailored solubility for specific administration routes (e.g., intravenous) .
- The tert-butylsulfonyl group offers better metabolic resistance compared to simpler sulfonamides.
Biological Activity
The compound 2-((4-(benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate hydrochloride represents a novel synthetic entity with potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer, antimicrobial, and other pharmacological properties based on diverse research findings.
Structural Characteristics
The compound features a complex structure that includes:
- Benzo[d]thiazole moiety, known for its diverse biological activities including anticancer and antimicrobial properties.
- Quinazoline scaffold, which has been associated with various therapeutic effects.
- Dihydrogen phosphate group, enhancing solubility and bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing benzo[d]thiazole and quinazoline derivatives. For instance, compounds similar to the target compound have shown significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| 4-(benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinolin-7-ol | MCF-7 | 1.8 ± 0.02 |
| Doxorubicin | MCF-7 | 1.2 ± 0.005 |
Case Study: A study conducted on similar derivatives reported that modifications in the aromatic rings significantly affected cytotoxicity, indicating structure-activity relationships (SARs) that could be explored for optimizing the target compound's efficacy .
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives have been well-documented. The target compound's structural elements suggest potential effectiveness against a range of pathogens.
| Pathogen Type | Activity |
|---|---|
| Gram-positive bacteria | Active |
| Gram-negative bacteria | Moderate activity |
| Fungi | Potential activity |
Research indicates that compounds with benzothiazole structures can inhibit bacterial growth by interfering with DNA replication and cell wall synthesis .
The biological activity of the target compound is likely mediated through several mechanisms:
- DNA Intercalation: Similar compounds have demonstrated the ability to intercalate into DNA, disrupting replication and transcription processes .
- Enzyme Inhibition: Compounds related to the target have shown inhibitory effects on key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and kinases .
Q & A
Q. What are the established synthetic routes for synthesizing this compound, and what critical reaction conditions influence yield?
The compound can be synthesized via multi-step reactions involving functionalized quinazoline and benzothiazole precursors. Key steps include:
- Amine coupling : Reacting 4-(Benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates under reflux in anhydrous DMF for 4 hours, monitored by TLC .
- Phosphorylation : Introducing the phosphate group via reaction with phosphorylating agents (e.g., POCl₃ or diethyl chlorophosphate) under inert conditions.
- Sulfonation : The tert-butylsulfonyl group is introduced using tert-butylsulfonyl chloride in the presence of a base like pyridine . Critical conditions : Solvent choice (DMF for solubility), temperature control (reflux at ~120°C), and stoichiometric ratios (1:1 amine-to-electrophile) are pivotal for minimizing side products .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon frameworks. For example, aromatic protons in the benzothiazole ring appear as distinct multiplets at δ 7.5–8.5 ppm .
- HRMS (High-Resolution Mass Spectrometry) : To confirm molecular weight (e.g., observed [M+H]⁺ peak matching theoretical values within 5 ppm error) .
- HPLC-PDA : For purity assessment (>95% purity threshold) and detection of residual solvents or unreacted intermediates .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields during the sulfonation step?
Low yields in sulfonation often arise from steric hindrance from the tert-butyl group or incomplete activation of the quinazoline core. Strategies include:
- Pre-activation : Using Lewis acids (e.g., ZnCl₂) to enhance electrophilicity at the quinazoline C6 position .
- Solvent screening : Polar aprotic solvents like DCM or THF improve solubility of bulky intermediates.
- Stepwise addition : Gradual introduction of tert-butylsulfonyl chloride to avoid exothermic side reactions . Validation : Monitor reaction progress via ³¹P NMR to track phosphate incorporation and TLC for intermediate stability .
Q. How should contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?
Discrepancies may arise from tautomerism (e.g., in the benzothiazole moiety) or residual solvents. Methodological approaches:
- Variable-temperature NMR : To identify dynamic processes (e.g., proton exchange in amide linkages) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals; for instance, HSQC can correlate ambiguous aromatic protons with their carbon centers .
- Computational modeling : DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) of this compound’s bioactivity?
- Analog synthesis : Modify the tert-butylsulfonyl group (e.g., replace with methylsulfonyl or aryl sulfonates) to assess steric/electronic effects .
- Biological assays : Pair synthetic analogs with enzymatic inhibition assays (e.g., kinase profiling) or cell-based cytotoxicity screens (IC₅₀ determination) .
- Crystallography : Co-crystallize the compound with target proteins (e.g., using X-ray diffraction) to map binding interactions .
Methodological Notes
- Synthetic reproducibility : Ensure anhydrous conditions for phosphorylation and sulfonation steps to prevent hydrolysis .
- Data validation : Cross-reference HRMS and elemental analysis to confirm stoichiometry, especially for hydrochloride salts .
- Contradiction management : Use orthogonal techniques (e.g., IR spectroscopy for functional groups) to resolve ambiguities in spectral data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
